molecular formula C14H14F2N4O B6458185 N-(4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide CAS No. 2549044-97-3

N-(4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B6458185
CAS No.: 2549044-97-3
M. Wt: 292.28 g/mol
InChI Key: KDQLBBHLJZSYEQ-UHFFFAOYSA-N
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Description

N-(4-{[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group, a difluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of a suitable pyrimidinyl precursor with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: In biological research, N-(4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide may be employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals for treating various diseases. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products, leveraging its chemical properties for various applications.

Mechanism of Action

The mechanism by which N-(4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-{[6-(trifluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide

  • N-(4-{[6-(fluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide

  • N-(4-{[6-(chloromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide

Uniqueness: N-(4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}phenyl)acetamide stands out due to its difluoromethyl group, which imparts unique chemical and physical properties compared to its trifluoromethyl, fluoromethyl, and chloromethyl analogs. These differences can influence the compound's reactivity, stability, and biological activity, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

N-[4-[[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c1-8-17-12(14(15)16)7-13(18-8)20-11-5-3-10(4-6-11)19-9(2)21/h3-7,14H,1-2H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQLBBHLJZSYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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